
二苯基(三甲基甲硅烷基)膦
描述
Diphenyl(trimethylsilyl)phosphine is an organosilicon compound with the chemical formula C6H5P(SiMe3)2. It is a colorless liquid with a faint odor and is soluble in most organic solvents. It is used in a variety of laboratory and industrial applications, including organic synthesis, catalysis, and analytical chemistry.
科学研究应用
立体选择性合成
二苯基(三甲基甲硅烷基)膦用于对映选择性醛的立体选择性加成,生成非对映异构纯的叔-α-三甲基甲硅烷氧基烷基膦。该过程表现出优异的非对映异构纯度,范围为 90-100%,使其成为复杂分子合成中的重要化合物 (Kolodiazhnyi 等人,2004 年)。
有机合成和催化
二苯基(三甲基甲硅烷基)膦在有机合成和催化中发挥着重要作用。它在三氟化硼催化的反应中充当亲核试剂,即使在强路易斯酸和高配位膦存在下,也能形成叔-烷基二苯基膦 (Hirano 等人,2004 年)。此外,它还用于苯乙烯的铜催化邻位二膦化,直接从简单的烯烃获得 DPPE 型配体 (Okugawa 等人,2016 年)。
光物理学和电子学
该化合物是合成用于 TADF-OLED(热激活延迟荧光有机发光二极管器件)的高效铜 (I) 卤化物配合物的主要物质。将三甲基甲硅烷基引入二膦配体中显着提高了配合物的溶解度,并微调了发射颜色,这对于开发高效且颜色精确的 OLED 器件至关重要 (Guo 等人,2020 年)。
配位化学
在配位化学中,二苯基(三甲基甲硅烷基)膦用于研究有机金属化合物的结构和配位性质。它有助于了解构象特征、与金属的配位以及与其他化合物的反应性,为有机金属化学的发展以及新型催化剂和试剂的开发做出了贡献 (Ito 等人,2006 年)。
安全和危害
Diphenyl(trimethylsilyl)phosphine is classified as a flammable liquid (Category 2) according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and can cause skin and eye irritation. In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
作用机制
Target of Action
Diphenyl(trimethylsilyl)phosphine is a phosphine ligand . Phosphine ligands are commonly used in various chemical reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The primary targets of this compound are the reactants involved in these reactions.
Mode of Action
As a phosphine ligand, Diphenyl(trimethylsilyl)phosphine can coordinate to a metal center in a chemical reaction, facilitating the coupling of two reactants . The trimethylsilyl group in the compound can enhance the stability and reactivity of the phosphine ligand.
Result of Action
The primary result of Diphenyl(trimethylsilyl)phosphine’s action is the facilitation of coupling reactions, leading to the formation of new chemical bonds and the synthesis of complex organic compounds .
Action Environment
The efficacy and stability of Diphenyl(trimethylsilyl)phosphine can be influenced by various environmental factors. For instance, it reacts extremely rapidly with atmospheric moisture and may be pyrophoric, requiring a glove box or sealed system . Moreover, its boiling point is 119-120 °C at 0.2 mmHg , and its density is 1.009 g/mL at 25 °C , indicating that temperature and pressure can significantly affect its physical state and reactivity.
生化分析
Biochemical Properties
Diphenyl(trimethylsilyl)phosphine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It acts as a ligand in various coupling reactions, such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds, which are essential in the synthesis of complex organic molecules. Diphenyl(trimethylsilyl)phosphine interacts with enzymes, proteins, and other biomolecules by forming coordination complexes, which facilitate these coupling reactions.
Cellular Effects
Diphenyl(trimethylsilyl)phosphine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of specific kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. These changes can impact cell proliferation, differentiation, and apoptosis. Additionally, Diphenyl(trimethylsilyl)phosphine may influence the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of Diphenyl(trimethylsilyl)phosphine involves its ability to form coordination complexes with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Furthermore, Diphenyl(trimethylsilyl)phosphine can interact with transcription factors and other regulatory proteins, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diphenyl(trimethylsilyl)phosphine can change over time. The compound’s stability and degradation are important factors to consider. Diphenyl(trimethylsilyl)phosphine is known to be sensitive to atmospheric moisture and may degrade over time if not stored properly . Long-term exposure to Diphenyl(trimethylsilyl)phosphine in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of Diphenyl(trimethylsilyl)phosphine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At high doses, Diphenyl(trimethylsilyl)phosphine may cause toxic or adverse effects, including oxidative stress, inflammation, and cell death . It is essential to determine the appropriate dosage range to avoid potential toxicity while achieving the desired experimental outcomes.
Metabolic Pathways
Diphenyl(trimethylsilyl)phosphine is involved in various metabolic pathways. It can interact with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, Diphenyl(trimethylsilyl)phosphine may participate in the synthesis and degradation of phosphine-containing compounds, influencing the overall metabolic balance within cells . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of Diphenyl(trimethylsilyl)phosphine within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, Diphenyl(trimethylsilyl)phosphine’s localization within cells can affect its accumulation and activity . Studying these transport and distribution mechanisms can provide insights into the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
Diphenyl(trimethylsilyl)phosphine’s subcellular localization is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, Diphenyl(trimethylsilyl)phosphine may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy production, and protein synthesis . Understanding its subcellular localization can help elucidate the molecular mechanisms underlying its biochemical and cellular effects.
属性
IUPAC Name |
diphenyl(trimethylsilyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWVGNUJAAOVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169128 | |
| Record name | Diphenyl(trimethylsilyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17154-34-6 | |
| Record name | Diphenyl(trimethylsilyl)phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017154346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl(trimethylsilyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Diphenylphosphino)trimetylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


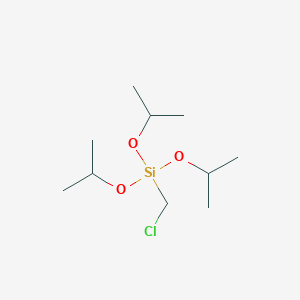

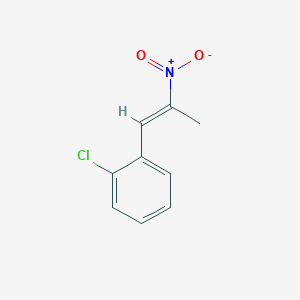



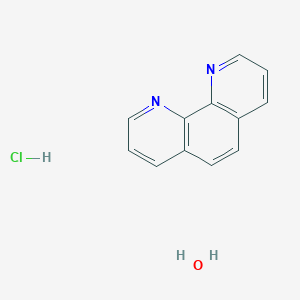
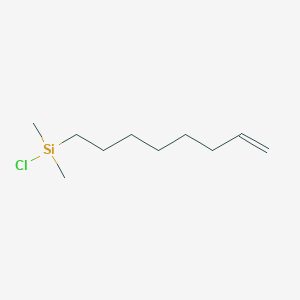
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
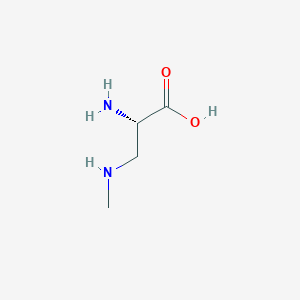
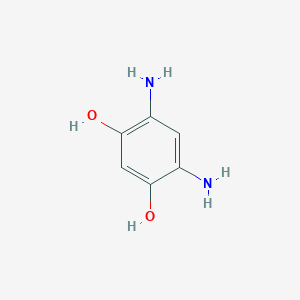

![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)

